molecular formula C38H46N8O8S3 B14469630 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate CAS No. 66693-25-2

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate

Cat. No.: B14469630
CAS No.: 66693-25-2
M. Wt: 839.0 g/mol
InChI Key: KCNIDFGVWKPDPF-UHFFFAOYSA-L
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Description

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate is a complex organic compound with a unique structure that includes a benzothiazolium core, an ethyl group, and a sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate typically involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines or alcohols.

Scientific Research Applications

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol
  • 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;chloride

Uniqueness

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfate moiety, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

CAS No.

66693-25-2

Molecular Formula

C38H46N8O8S3

Molecular Weight

839.0 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate

InChI

InChI=1S/2C19H23N4O2S.H2O4S/c2*1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5(2,3)4/h2*5-10,13,24H,4,11-12H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

KCNIDFGVWKPDPF-UHFFFAOYSA-L

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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